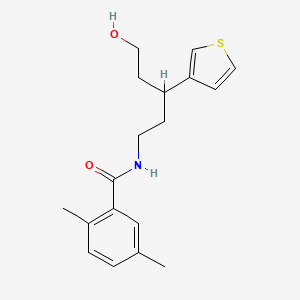

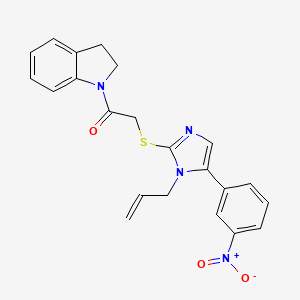

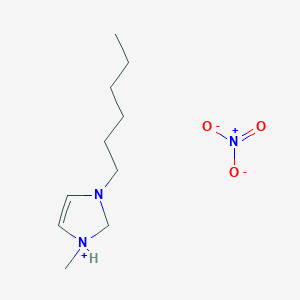

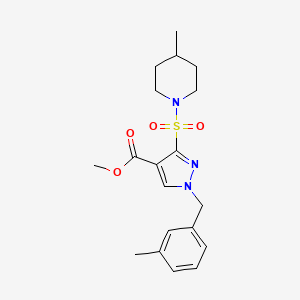

2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the imidazole family and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Bioactivity

Synthesis and Characterization : Novel bioactive molecules incorporating imidazol and indolinyl ethanone frameworks have been synthesized, showcasing potential anti-oxidant and anti-microbial activities. These compounds, synthesized via Claisen–Schmidt condensation reactions, have exhibited promising activities against standard drugs in DPPH radical scavenging assays and minimum inhibitory concentration measurements, underscoring their significant bioactivity potential (C. Gopi, V. G. Sastry, M. Dhanaraju, 2016).

Antimicrobial and Antituberculosis Applications : Research into tetrazole derivatives, sharing a similar chemical backbone, demonstrated anticholinesterase and antimicrobial activities, including specific efficacy against tuberculosis strains. This highlights the compound's utility in developing treatments for microbial infections and diseases like tuberculosis, where novel therapeutic agents are continuously sought (Usama Abu Mohsen et al., 2014).

Anti-HIV Activity : Imidazole derivatives have also been evaluated for their anti-HIV properties, with some compounds showing promise as non-nucleoside reverse transcriptase inhibitors. This suggests potential applications in antiviral drug development, particularly in the ongoing fight against HIV/AIDS (N. Al-Masoudi et al., 2007).

Anticandidal and Cytotoxicity Studies : Tetrazole derivatives have also demonstrated potent anticandidal agents with weak cytotoxicities, underscoring their potential in treating fungal infections with minimal adverse effects on host cells (Z. Kaplancıklı et al., 2014).

Chemical Transformations and Synthesis Routes

Chemical Synthesis Routes : Studies have explored the synthesis routes for creating complex structures from simple precursors. For example, the Willgerodt–Kindler route and base-catalyzed transformations have been employed to synthesize aminobenzo[b]thiophenes, demonstrating the compound's utility in facilitating diverse chemical transformations (D. A. Androsov et al., 2010).

Salt and Co-crystal Formation : The interaction with acidic components to form salts and co-crystals, leading to novel organic acid–base adducts, reveals the compound's role in creating materials with potentially unique physical properties (Shouwen Jin et al., 2011).

properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[5-(3-nitrophenyl)-1-prop-2-enylimidazol-2-yl]sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3S/c1-2-11-25-20(17-7-5-8-18(13-17)26(28)29)14-23-22(25)30-15-21(27)24-12-10-16-6-3-4-9-19(16)24/h2-9,13-14H,1,10-12,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKMZXBKYDAJQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

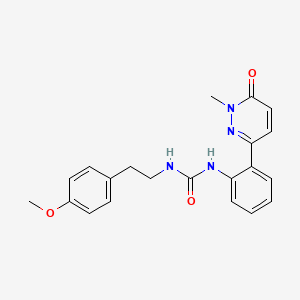

![2-[[[5-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]-5-oxopentanoyl]hydrazinylidene]methyl]benzoic acid](/img/structure/B2795410.png)